molecular formula C32H39NO3 B192728 Hydroxy Ebastine CAS No. 210686-41-2

Hydroxy Ebastine

Cat. No.: B192728
CAS No.: 210686-41-2
M. Wt: 485.7 g/mol
InChI Key: UDZUMQUGNZBRMN-UHFFFAOYSA-N
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Description

Hydroxyebastine is a metabolite of ebastine . Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine . Hydroxyebastine is subsequently metabolized to carebastine .


Synthesis Analysis

Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine . Hydroxyebastine is subsequently metabolized to carebastine . The enzyme catalyzing the subsequent metabolic steps (conversion of hydroxyebastine to desalkylebastine and carebastine) have not been identified .


Molecular Structure Analysis

The molecular formula of Hydroxyebastine is C32H39NO3 .


Chemical Reactions Analysis

Ebastine is metabolized to desalkyl-, hydroxy-, and carebastine; hydroxyebastine to desalkyl- and carebastine; and carebastine to desalkylebastine . Of the 11 cDNA-expressed P450s, CYP3A4 was the main enzyme catalyzing the N-dealkylation of ebastine, hydroxyebastine, and carebastine to desalkylebastine .

Scientific Research Applications

Biomedical Applications of Hydroxyapatite

Hydroxyapatite (HA) is recognized for its resemblance to natural bone in structure and chemical composition. Its bioactive and biocompatible properties make it widely used as an implant material in bone tissue regeneration. HA is also utilized as a drug carrier in drug and gene delivery systems. Research has advanced in new synthesis processes, characterization, and functionalization techniques for HA. Its applications span across various fields such as magnetic resonance, controlled drug delivery, cell separation, bio imaging, and hyperthermia treatment. HA's importance in the biomedical field is significant, particularly in areas like implants, drug delivery, composites, coatings, and ceramic materials (Haider et al., 2017).

Applications in Dermatology and Cosmetic Formulations

Hydroxy acids (HAs) are widely used in cosmetic and therapeutic formulations for the skin, offering a variety of beneficial effects. Classes such as α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids are discussed for their applications as cosmetic and therapeutic agents. Despite their widespread use, the biological mechanisms of action of HAs require further clarification. This review emphasizes the importance of HAs in cosmetic formulations and various dermatologic applications like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety evaluation of these compounds, particularly regarding their prolonged use on sun-exposed skin, is critically examined (Kornhauser, Coelho, & Hearing, 2010).

Mechanism of Action

Target of Action

Hydroxy Ebastine, a metabolite of Ebastine, primarily targets the H1 histamine receptors and the β2-adrenergic receptor . The H1 histamine receptors are involved in allergic reactions, while the β2-adrenergic receptor regulates bronchial smooth muscle tone .

Mode of Action

this compound acts as an agonist at the β2-adrenergic receptor, causing bronchodilation, which can reduce the symptoms of respiratory diseases such as asthma and COPD . It also binds preferentially to peripheral H1 receptors, inhibiting the effects induced by histamine . This interaction results in the relief of symptoms associated with allergic reactions .

Biochemical Pathways

The metabolism of this compound involves the cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4 . CYP2J2 is mainly responsible for the hydroxylation of Ebastine to this compound, while both CYP2J2 and CYP3A4 contribute to the formation of Carebastine from this compound .

Pharmacokinetics

this compound undergoes extensive metabolism to form Desalkylebastine and Carebastine . The intrinsic clearance of this compound is much higher than that of Ebastine and Carebastine, indicating a faster rate of metabolism

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced effects, leading to relief from symptoms of allergic reactions . Additionally, it causes bronchodilation, reducing symptoms of respiratory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism . .

Biochemical Analysis

Biochemical Properties

Hydroxy Ebastine acts as an agonist at the β2-adrenergic receptor, which is responsible for the regulation of bronchial smooth muscle tone . By binding to this receptor, this compound causes bronchodilation, reducing the symptoms of respiratory diseases such as asthma and COPD . It also has anti-inflammatory properties by decreasing the production or release of leukotrienes, prostaglandins, and histamine .

Cellular Effects

This compound has been shown to significantly increase the proliferation of human follicle dermal papilla cells (HFDPC) . The expression levels of cell-cycle regulatory proteins and an antiapoptotic protein were increased in this compound-treated HFDPC . Furthermore, elevated expression levels of phospho-AKT and phospho-p44/42 extracellular signal-regulated kinase (ERK) were observed in this compound-treated HFDPC .

Molecular Mechanism

This compound undergoes extensive metabolism to form desalkylebastine and carebastine . This process is mainly mediated by CYP2J2 and CYP3A4 . CYP3A4 is the main enzyme catalyzing the N-dealkylation of this compound to desalkylebastine . This compound hydroxylation to carebastine is mainly mediated by CYP2J2 .

Temporal Effects in Laboratory Settings

The intrinsic clearance of this compound was found to be much higher than that of Ebastine and carebastine, indicating that this compound is metabolized more rapidly . Carebastine, the metabolite of this compound, was found to be more metabolically stable than this compound .

Dosage Effects in Animal Models

These arrhythmogenic effects occurred at doses that were between 1 and 4 times their respective peripheral antihistamine doses .

Metabolic Pathways

This compound is a major metabolite of Ebastine and is subsequently metabolized to carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in Ebastine N-dealkylation and hydroxylation . The enzyme catalyzing the subsequent metabolic steps (conversion of this compound to desalkylebastine and carebastine) has not been identified .

Transport and Distribution

The affinity for P-glycoprotein is very low .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. The parent compound, Ebastine, is localized within the endoplasmic reticulum and also predominantly within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .

Properties

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUMQUGNZBRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475394
Record name Hydroxy Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210686-41-2
Record name Hydroxyebastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210686412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYEBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07WX9MN7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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